molecular formula C12H13ClN2O2S B285583 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide

Cat. No. B285583
M. Wt: 284.76 g/mol
InChI Key: GVNSPCFIUMYUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide, also known as CBX or CBX-2091, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. CBX belongs to the class of benzoxazole compounds, which have been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide is not fully understood. However, studies have suggested that 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide exerts its biological activities through various pathways. In the field of inflammation research, 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been found to inhibit the activation of NF-κB, which is a key regulator of pro-inflammatory cytokine production. 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has also been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the pathogenesis of inflammation.
In the field of microbiology, 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been found to disrupt the cell membrane integrity of microorganisms, leading to their death. 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has also been found to inhibit the production of virulence factors, which are molecules that contribute to the pathogenicity of microorganisms.
In the field of cancer research, 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has also been found to inhibit the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which are known to promote cell survival and proliferation.
Biochemical and Physiological Effects:
3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been found to exert various biochemical and physiological effects in vitro and in vivo. In the field of inflammation research, 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in serum and tissues of animal models of inflammation. 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has also been found to reduce the infiltration of immune cells, such as neutrophils and macrophages, into inflamed tissues.
In the field of microbiology, 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been found to reduce the bacterial and fungal load in animal models of infection. 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has also been found to reduce the production of virulence factors, such as biofilms, which are known to contribute to the pathogenicity of microorganisms.
In the field of cancer research, 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been found to inhibit tumor growth in animal models of cancer. 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has also been found to reduce the metastatic potential of cancer cells, which are known to contribute to the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide is its broad range of biological activities, which make it a potential candidate for various research applications. 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been found to possess anti-inflammatory, antimicrobial, and anticancer properties, which are all areas of active research. Another advantage of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities.
One limitation of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide is its limited solubility in water, which can make it difficult to administer in vivo. However, this limitation can be overcome by formulating 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide in a suitable vehicle, such as a lipid-based nanoparticle. Another limitation of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide is its limited stability in biological fluids, which can affect its biological activity. However, this limitation can be overcome by modifying the chemical structure of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide to improve its stability.

Future Directions

There are several future directions for research on 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide. One direction is to investigate the potential of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide as a therapeutic agent for various microbial infections, such as bacterial and fungal infections. Another direction is to investigate the potential of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide as a therapeutic agent for various types of cancer, such as breast cancer, lung cancer, and colon cancer. Finally, another direction is to investigate the structure-activity relationship of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide to identify more potent and selective analogs for various research applications.

Synthesis Methods

The synthesis of 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been described in a few studies. One method involves the reaction of 5-chloro-2-aminobenzoxazole with ethyl 3-bromopropionate in the presence of a base, followed by the reaction of the resulting intermediate with thiourea to yield 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide. Another method involves the reaction of 5-chloro-2-aminobenzoxazole with ethyl thioglycolate in the presence of a base, followed by the reaction of the resulting intermediate with ethyl bromoacetate to yield 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide. Both methods have been reported to yield 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide in moderate to good yields.

Scientific Research Applications

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been reported to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In the field of inflammation research, 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has also been found to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
In the field of microbiology, 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been found to possess antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been reported to inhibit the growth of these microorganisms by disrupting their cell membrane integrity.
In the field of cancer research, 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has been found to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. 3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide has also been found to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.

properties

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide

InChI

InChI=1S/C12H13ClN2O2S/c1-2-14-11(16)5-6-18-12-15-9-7-8(13)3-4-10(9)17-12/h3-4,7H,2,5-6H2,1H3,(H,14,16)

InChI Key

GVNSPCFIUMYUGE-UHFFFAOYSA-N

SMILES

CCNC(=O)CCSC1=NC2=C(O1)C=CC(=C2)Cl

Canonical SMILES

CCNC(=O)CCSC1=NC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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